
1-Thiocoumarin, 3-amino-4-anilino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thiocoumarin, 3-amino-4-anilino- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur atoms . This substitution significantly alters the chemical properties and biological activities of the compound, making it a subject of interest in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 1-Thiocoumarin, 3-amino-4-anilino- typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-Thiocoumarin, 3-amino-4-anilino- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or anilino groups, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-Thiocoumarin, 3-amino-4-anilino- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Thiocoumarin, 3-amino-4-anilino- involves its interaction with specific molecular targets. The sulfur atom in the thiocoumarin core can form interactions with various enzymes, modulating their activity . Additionally, the amino and anilino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects . These interactions can affect cellular pathways, leading to the observed biological activities .
Comparison with Similar Compounds
1-Thiocoumarin, 3-amino-4-anilino- can be compared with other thiocoumarin derivatives, such as:
2-Thioxocoumarins: These compounds have a sulfur atom at a different position, leading to distinct chemical properties and biological activities.
Dithiocoumarins: With two sulfur atoms replacing oxygen atoms, these compounds exhibit even more pronounced differences in reactivity and function.
The uniqueness of 1-Thiocoumarin, 3-amino-4-anilino- lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
CAS No. |
59647-37-9 |
|---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-amino-4-anilinothiochromen-2-one |
InChI |
InChI=1S/C15H12N2OS/c16-13-14(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)18/h1-9,17H,16H2 |
InChI Key |
PRLYBSAUHBLGJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)SC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


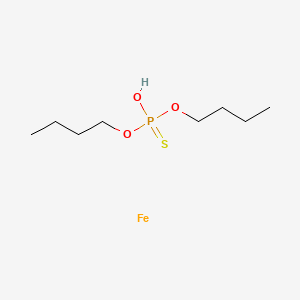
![1lambda~4~,4-Dithiaspiro[4.5]decan-1-one](/img/structure/B14619273.png)

![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)
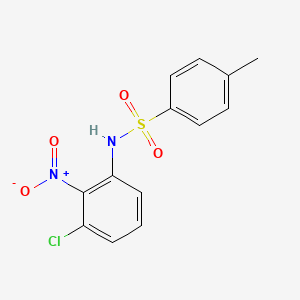
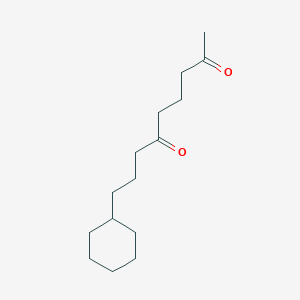
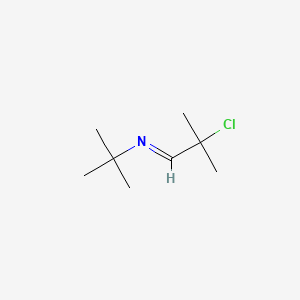
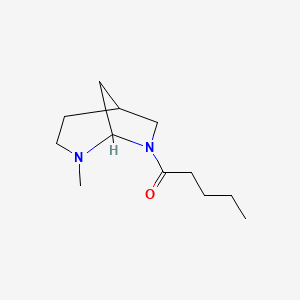
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
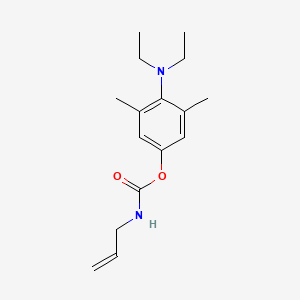


![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)

